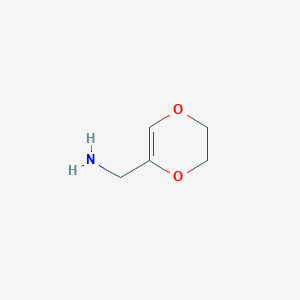

5,6-Dihydro-1,4-dioxin-2-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dihydro-1,4-dioxin-2-ylmethanamine is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a liquid at room temperature .

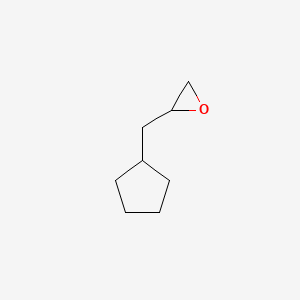

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine contains a total of 17 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 primary amine (aliphatic), and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis

5,6-Dihydro-1,4-dioxin-2-ylmethanamine is a liquid at room temperature .Scientific Research Applications

Catalytic Hydrogenation

A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to a dynamic mixture of enamines and tetrahydro-2-furanamines. These compounds can be further transformed into 1,4-amino alcohols or isomeric dihydrofurans, depending on the reduction conditions. This research opens avenues for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Sukhorukov et al., 2008).

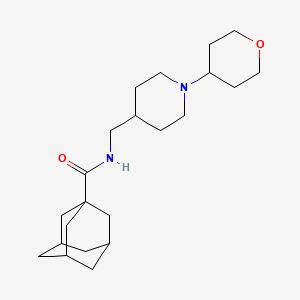

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) reported on an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research demonstrates the therapeutic potential of derivatives of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine in treating neurological conditions (Harrison et al., 2001).

Synthesis of DNA Fragments

Schulhof et al. (1988) explored the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. This study contributes to our understanding of DNA damage and repair mechanisms, which is crucial for the development of new strategies for cancer treatment and prevention (Schulhof et al., 1988).

Epoxy Resins with Flame Retardancy

Wang et al. (2015) synthesized novel oxime sulfonate derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins as insecticidal agents, indicating the potential of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine derivatives in creating safer and more effective pest control solutions. Additionally, the development of phosphorus-containing flame retardants by Sun and Yao (2011) for epoxy resins showcases the utility of this compound in enhancing material safety and performance (Wang et al., 2015); (Sun & Yao, 2011).

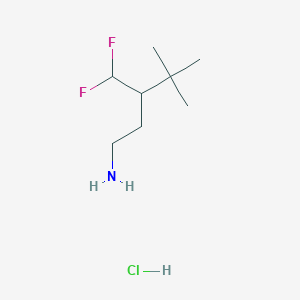

Safety and Hazards

The safety information for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine indicates that it is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), and H314 (causes severe skin burns and eye damage) . Precautionary statements include recommendations for handling and storage, personal protection, and procedures to follow in case of accidental exposure .

Mechanism of Action

Target of Action

The primary targets of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine are currently unknown. The compound’s interaction with biological systems and its potential targets are areas of ongoing research .

Biochemical Pathways

As research progresses, we may gain insights into the compound’s role in various biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine’s action are currently unknown. Understanding these effects requires further experimental studies .

properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEQSRJRQXDGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-1,4-dioxin-2-ylmethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)

![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2931493.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2931494.png)

![2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2931498.png)

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)